2-Methyl-4-(oxan-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(oxan-4-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and an oxan-4-yl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxan-4-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpiperidine with 4-hydroxyoxane in the presence of a suitable catalyst can yield the desired compound . Another method involves the use of palladium-catalyzed hydrogenation, which combines multiple reactions in one step, such as dehydroxylation and pyridine reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. This method allows for efficient and scalable production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxan-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-Methyl-4-(oxan-4-yl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
N-(Piperidine-4-yl)benzamide: Investigated for its anticancer properties.
Uniqueness
2-Methyl-4-(oxan-4-yl)piperidine stands out due to its unique combination of a piperidine ring with an oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-methyl-4-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C11H21NO/c1-9-8-11(2-5-12-9)10-3-6-13-7-4-10/h9-12H,2-8H2,1H3 |
InChI Key |
HKBDGJDHSOPACG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.